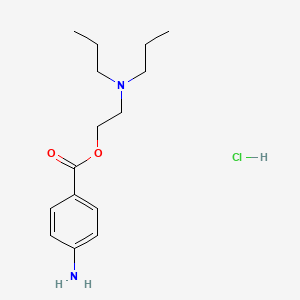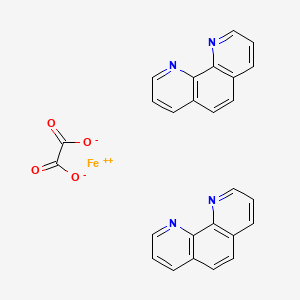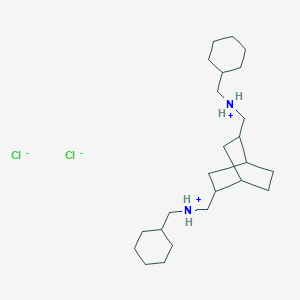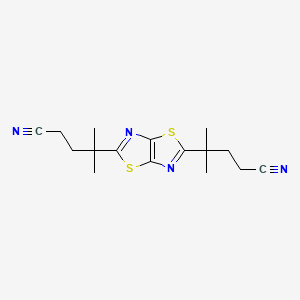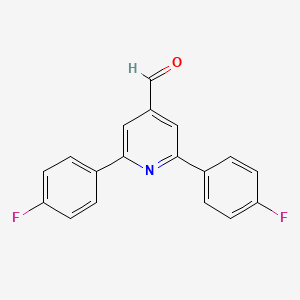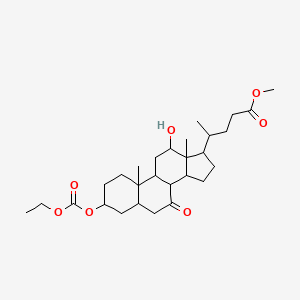
Methyl 3alpha-((ethoxycarbonyl)oxy)-12alpha-hydroxy-7-oxo-5beta-cholan-24-oate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3alpha-((ethoxycarbonyl)oxy)-12alpha-hydroxy-7-oxo-5beta-cholan-24-oate is a complex organic compound with a unique structure that includes multiple functional groups. This compound is part of the bile acid family and has significant importance in various biochemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3alpha-((ethoxycarbonyl)oxy)-12alpha-hydroxy-7-oxo-5beta-cholan-24-oate typically involves multiple steps, starting from cholic acid. The process includes esterification, oxidation, and hydroxylation reactions under controlled conditions. Common reagents used in these reactions include methanol, ethyl chloroformate, and oxidizing agents like pyridinium chlorochromate.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to ensure precision and consistency. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3alpha-((ethoxycarbonyl)oxy)-12alpha-hydroxy-7-oxo-5beta-cholan-24-oate undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using agents like potassium permanganate.
Reduction: Reduction of the keto group to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions where the ethoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
Methyl 3alpha-((ethoxycarbonyl)oxy)-12alpha-hydroxy-7-oxo-5beta-cholan-24-oate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for synthesizing more complex molecules.
Biology: Studied for its role in bile acid metabolism and its effects on cellular processes.
Medicine: Investigated for potential therapeutic uses, including as a drug delivery agent.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial chemicals.
Wirkmechanismus
The compound exerts its effects primarily through interactions with cellular membranes and enzymes involved in bile acid metabolism. It targets specific molecular pathways, influencing processes like lipid digestion and absorption. The hydroxyl and keto groups play crucial roles in these interactions, facilitating binding to receptors and enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cholic Acid: A primary bile acid with a similar structure but lacking the ethoxycarbonyl group.
Chenodeoxycholic Acid: Another bile acid with different hydroxylation patterns.
Deoxycholic Acid: A secondary bile acid formed by bacterial action in the intestine.
Uniqueness
Methyl 3alpha-((ethoxycarbonyl)oxy)-12alpha-hydroxy-7-oxo-5beta-cholan-24-oate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxycarbonyl group, in particular, enhances its solubility and potential for chemical modifications, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
21059-40-5 |
|---|---|
Molekularformel |
C28H44O7 |
Molekulargewicht |
492.6 g/mol |
IUPAC-Name |
methyl 4-(3-ethoxycarbonyloxy-12-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate |
InChI |
InChI=1S/C28H44O7/c1-6-34-26(32)35-18-11-12-27(3)17(13-18)14-22(29)25-20-9-8-19(16(2)7-10-24(31)33-5)28(20,4)23(30)15-21(25)27/h16-21,23,25,30H,6-15H2,1-5H3 |
InChI-Schlüssel |
JSTLLHLKEQTGOF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)OC1CCC2(C(C1)CC(=O)C3C2CC(C4(C3CCC4C(C)CCC(=O)OC)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[3-[5-[diethyl(methyl)azaniumyl]pentoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxypentyl-diethyl-methylazanium;diiodide](/img/structure/B13739546.png)
![4-N-[2-(1H-indol-3-yl)ethyl]pyridine-3,4-diamine;dihydrochloride](/img/structure/B13739549.png)

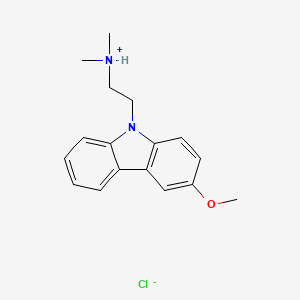

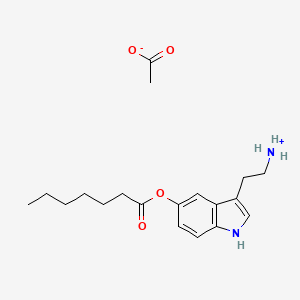

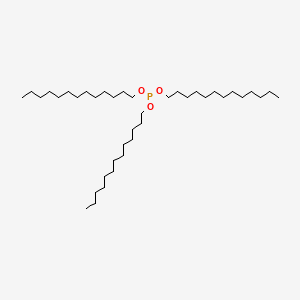
![Tris[2-(2-butoxyethoxy)ethyl] phosphate](/img/structure/B13739587.png)
